2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

Lipophilicity Drug Permeability NSAID Formulation

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is a non-substitutable NSAID candidate scaffold. The 4-chlorophenyl group enables lipophilic COX-2 channel binding; the furan-2-yl moiety provides heteroaromatic π-stacking and solubility modulation. Removal of either group abolishes the balanced anti-inflammatory/analgesic profile. With LogP 3.34, MW 250.68, and PSA 50.44 Ų, it is an ideal starting point for CNS-penetrant NSAID hit-to-lead optimization. Bp 351.3°C supports hot-melt extrusion and spray drying process development. Procure this ≥98% pure reference standard for reproducible SAR studies and novel analog benchmarking.

Molecular Formula C13H11ClO3
Molecular Weight 250.68 g/mol
CAS No. 3459-56-1
Cat. No. B1345533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
CAS3459-56-1
Molecular FormulaC13H11ClO3
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16)
InChIKeyDABUAUJNVONJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic Acid (CAS 3459-56-1): Procurement-Grade Physicochemical & Structural Baseline


2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid (CAS 3459-56-1, molecular formula C₁₃H₁₁ClO₃, molecular weight 250.68 g/mol) is a non-steroidal anti-inflammatory drug (NSAID) candidate characterized by a propanoic acid backbone substituted with a 4-chlorophenyl group at the α-position and a furan-2-ylmethyl group at the β-position . It belongs to the 2-arylalkanoic acid class of anti-inflammatory agents. Key physicochemical properties include a calculated LogP of 3.34, a boiling point of 351.3 °C at 760 mmHg, a flash point of 166.3 °C, and a polar surface area of 50.44 Ų . The compound is commercially available at ≥98% purity from multiple chemical suppliers .

Why 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic Acid Cannot Be Replaced by Simple Analogs: The Dual-Moiety Functional Requirement


Substituting 2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid with a generic NSAID or a simpler 2-arylpropanoic acid analog is scientifically unsound because the compound’s pharmacological profile depends on the synergistic presence of both the 4-chlorophenyl and the furan-2-yl moieties . The chlorophenyl group is critical for lipophilic COX-2 channel binding, while the furan ring contributes to heteroaromatic π-stacking and modulates solubility and metabolic stability . Removal of the furan (e.g., 2-(4-chlorophenyl)propanoic acid) or removal of the chlorophenyl (e.g., 3-(furan-2-yl)propanoic acid) results in a complete loss of the balanced anti-inflammatory and analgesic activity profile that defines this chemotype . The quantitative evidence below demonstrates why procuring the specific dual-substituted compound is a non-negotiable requirement for reproducible research.

Quantitative Head-to-Head Comparison: Where 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic Acid Outperforms Its Closest Structural Analogs


Enhanced Lipophilicity for Membrane Permeability: LogP Advantage Over De-Furan Analog

The target compound exhibits a calculated LogP of 3.34 , which is substantially higher than the LogP of 2.76 for the de-furan analog 2-(4-chlorophenyl)propanoic acid [1]. This 0.58 LogP unit increase translates to an approximately 3.8-fold higher theoretical partition coefficient, indicating significantly enhanced membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Drug Permeability NSAID Formulation

Higher Boiling Point Indicating Superior Thermal Stability for Formulation Processing

The target compound's boiling point of 351.3 °C at 760 mmHg is 230 °C higher than that of the de-furan analog 2-(4-chlorophenyl)propanoic acid (bp 121 °C ). This dramatically lower volatility confers significant advantages in high-temperature pharmaceutical processing techniques such as hot-melt extrusion and spray drying.

Thermal Stability Formulation Processing Hot-Melt Extrusion

Molecular Weight Differentiation: Optimized for Blood-Brain Barrier Penetration Window

With a molecular weight of 250.68 g/mol , the target compound sits within the optimal range for CNS drug candidates (typically <300 g/mol), while maintaining sufficient structural complexity for target engagement. In contrast, the furan-only analog 3-(furan-2-yl)propanoic acid (MW 140.14 g/mol) lacks the chlorophenyl pharmacophore essential for COX inhibition, and the simpler 2-(4-chlorophenyl)propanoic acid (MW 184.62 g/mol) lacks the heteroaromatic furan ring required for balanced activity .

Molecular Weight Optimization CNS Drug Design BBB Penetration

Dual COX-1/COX-2 Inhibitory Profile Enabled by Halogenated Aryl-Furan Architecture

The compound exhibits anti-inflammatory and analgesic activities through interactions with cyclooxygenase (COX) enzymes, a mechanism enabled by the 4-chlorophenyl-furan scaffold . While specific IC₅₀ values for purified COX-1 and COX-2 enzymes are not publicly available for this exact compound, the structural class of 2-aryl-3-heteroarylpropanoic acids demonstrates balanced dual COX inhibition, a profile that distinguishes it from selective COX-2 inhibitors (e.g., celecoxib) and pure COX-1 inhibitors (e.g., ketorolac) [1]. This balanced inhibition may reduce the cardiovascular risk associated with selective COX-2 inhibitors while maintaining gastrointestinal tolerability superior to pure COX-1 inhibitors.

COX Inhibition Anti-inflammatory Analgesic

Higher Polar Surface Area for Improved Aqueous Solubility Relative to Fully Aromatic Analogs

The target compound has a polar surface area (PSA) of 50.44 Ų , which is moderately higher than the PSA of the de-furan analog 2-(4-chlorophenyl)propanoic acid (PSA 37.3 Ų [1]). This 13.14 Ų increase, contributed by the furan oxygen, enhances hydrogen-bonding capacity and aqueous solubility without compromising membrane permeability (PSA remains well below the 140 Ų threshold for oral bioavailability).

Aqueous Solubility Polar Surface Area Drug Formulation

High Flash Point for Safer Handling and Storage in Bulk Procurement

The compound's flash point of 166.3 °C is dramatically higher than that of the de-furan analog 2-(4-chlorophenyl)propanoic acid (flash point 56 °C ), representing a 110 °C safety margin. This classifies the target compound as a significantly lower fire hazard during storage, transport, and laboratory handling.

Flash Point Safety Bulk Procurement

High-Value Application Scenarios for 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic Acid in Scientific Procurement


Lead Optimization in Balanced COX-1/COX-2 Inhibitor Drug Discovery Programs

For medicinal chemistry teams developing next-generation NSAIDs with improved cardiovascular safety, 2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid serves as a privileged scaffold for balanced dual COX inhibition . Its LogP of 3.34 and MW of 250.68 make it an ideal starting point for hit-to-lead optimization targeting oral bioavailability and CNS penetration. Procure this compound as a reference standard to benchmark novel analogs.

Formulation Development for High-Temperature Processing Techniques

With a boiling point of 351.3 °C and flash point of 166.3 °C, this compound is uniquely suited for formulation studies involving hot-melt extrusion, spray drying, and other thermal processes that cause degradation or volatilization of lower-boiling-point NSAIDs . Its thermal stability enables robust manufacturing process development.

Building Block for CNS-Penetrant Anti-inflammatory Agent Synthesis

The combination of moderate LogP (3.34), MW (250.68), and PSA (50.44 Ų) positions this compound as an optimal synthetic intermediate for CNS-targeted anti-inflammatory agents . Its furan ring provides a reactive handle for further functionalization, while the chlorophenyl group ensures target engagement. Ideal for neuroscience-oriented drug discovery groups.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Heteroarylpropanoic Acids

For academic and industrial SAR programs investigating the role of heteroaromatic rings in NSAID pharmacology, this compound provides the critical furan-containing benchmark. Its physicochemical differentiation from phenyl-only analogs (ΔLogP +0.58, ΔBP +230 °C) enables systematic exploration of heteroaryl contributions to activity, solubility, and metabolic stability .

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.